6-Amino-2-methoxypyridine-3-boronic acid
Description
Properties
IUPAC Name |
(6-amino-2-methoxypyridin-3-yl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BN2O3/c1-12-6-4(7(10)11)2-3-5(8)9-6/h2-3,10-11H,1H3,(H2,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJQSICNHNLNERT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N=C(C=C1)N)OC)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.96 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Use of Protecting Groups:
A common and effective strategy is to temporarily mask the polar functional groups to render the molecule less polar and more amenable to standard purification techniques like silica (B1680970) gel chromatography.
Boronic Acid Protection: The boronic acid moiety can be protected as a boronate ester, with the pinacol (B44631) ester being the most widely used due to its stability and ease of formation via reactions like the Miyaura borylation. chem-station.com The resulting pinacol boronate ester is significantly less polar and can often be purified by column chromatography. chem-station.com Deprotection is typically achieved by hydrolysis under acidic or basic conditions. chem-station.com Other protecting groups for boronic acids include diaminonaphthaleneamide (dan) and MIDA esters, which offer varying degrees of stability and deprotection conditions. chem-station.com
Specialized Chromatographic Techniques:
Mixed-Mode Chromatography (MMC): This powerful technique utilizes stationary phases that exhibit more than one mode of interaction with the analyte. wikipedia.org For amphoteric compounds, a combination of ion-exchange and reversed-phase or HILIC (hydrophilic interaction liquid chromatography) functionalities on a single column can be particularly effective. thermofisher.comchromatographyonline.com By carefully manipulating the mobile phase pH and ionic strength, the retention of the target compound and its impurities can be finely tuned to achieve separation. bio-rad.com For instance, a mixed-mode resin with both anion-exchange and hydrophobic properties can be used to separate a target molecule from its impurities under gentle conditions, often leading to high recovery and purity. youtube.com
Ion-Exchange Chromatography (IEX): This method separates molecules based on their net charge. For an amphoteric molecule, the pH of the mobile phase can be adjusted to be above or below its isoelectric point, imparting a net negative or positive charge, respectively. This allows for its retention on an anion-exchange or cation-exchange resin. Elution is then typically achieved by changing the pH or increasing the ionic strength of the mobile phase. This technique has been successfully applied to the purification of aminopyridine derivatives. reddit.com
Isoelectric Point Precipitation and Extraction:
Isoelectric Focusing (IEF): While commonly used for large biomolecules like proteins, the principle of IEF can be applied to smaller zwitterionic molecules. nih.govnih.gov In a pH gradient, the molecule will migrate until it reaches the pH that corresponds to its isoelectric point, at which point it has no net charge and ceases to migrate. youtube.com At this pI, the solubility of the zwitterion is often at its minimum, which can facilitate its precipitation from the solution.
pH-Controlled Extraction: The pH of the aqueous solution containing the amphoteric compound can be adjusted to be far from its isoelectric point. At a low pH, the amino group is protonated, and the molecule carries a net positive charge. At a high pH, the boronic acid group is deprotonated, and the molecule carries a net negative charge. In these charged states, the compound's solubility in the aqueous phase is maximized, which can be exploited to wash away organic-soluble impurities. Adjusting the pH back to the isoelectric point can then induce precipitation of the purified compound.
Derivatization and Recrystallization:
Suzuki-Miyaura Cross-Coupling Reactions
The palladium-catalyzed cross-coupling of 6-Amino-2-methoxypyridine-3-boronic acid with various organic halides and pseudohalides serves as a powerful method for constructing complex biaryl and heteroaryl structures. These structures are prevalent in pharmaceuticals, agrochemicals, and materials science. nih.govillinois.edu The general transformation follows the canonical Suzuki-Miyaura catalytic cycle, which consists of three primary steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org
The transmetalation step is critical and often rate-limiting, with its mechanism being highly dependent on the reaction conditions. nih.gov Two primary pathways have been proposed and are central to the mechanistic debate: the "boronate pathway" and the "oxo-palladium pathway". nih.govprinceton.edu
Boronate Pathway (Path A): In this mechanism, the base present in the reaction mixture reacts with the boronic acid (R-B(OH)₂) to form a more nucleophilic trihydroxyborate anion (R-B(OH)₃⁻). nih.govprinceton.edu This activated boronate species then attacks the Ar¹-Pd(II)-X complex, facilitating the transfer of the organic group to the palladium center. nih.gov Early studies showed that the reaction between an alkenylboronate and a β-bromostyrene failed without a base, but proceeded upon the addition of sodium ethoxide, supporting the idea that an activated boronate is necessary for the coupling. nih.gov
Oxo-Palladium Pathway (Path B): This alternative pathway posits that the base (often a hydroxide) first reacts with the Ar¹-Pd(II)-X complex to generate a more nucleophilic palladium-hydroxo species (Ar¹-Pd(II)-OH). nih.gov This complex then reacts with the neutral boronic acid. nih.gov Systematic studies comparing the reaction rates have shown that for reactions conducted with weak bases in aqueous mixtures, the reaction between a palladium-hydroxo complex and a neutral boronic acid is significantly faster than the reaction of a palladium-halide complex with a trihydroxyborate. nih.gov This suggests that under these common conditions, the oxo-palladium pathway is the dominant mechanism for transmetalation. nih.gov
Recent investigations using advanced techniques like low-temperature rapid injection NMR have identified key intermediates containing Pd-O-B linkages, confirming their existence and providing a clearer picture of the transmetalation process. nih.govnih.gov These studies have revealed that both pathways can be operative, and the dominant route depends on specific factors such as the nature of the boronic ester, the base, and the ligands on the palladium catalyst. nih.gov
The main roles of the base include:
Activation of the Boronic Acid: The base can deprotonate the boronic acid to form the more nucleophilic borate (B1201080) anion, as described in the boronate pathway. researchgate.net The choice and amount of base can control the concentration of this active species. Studies have shown that reaction selectivity in competitive couplings depends on the amount of base, with less base favoring the boronic acid with a lower pKa. researchgate.net
Formation of the Palladium-Hydroxo Complex: The base can react with the palladium-halide complex to form the palladium-hydroxo species, the key reactant in the oxo-palladium pathway. nih.govresearchgate.net
Maintaining Catalytic Activity: The gradual formation of boric acid as a byproduct during the reaction can disturb the acid-base equilibrium, potentially hindering the catalytic cycle. researchgate.net The base helps to neutralize these acidic byproducts.
The type of base (e.g., carbonates, phosphates, hydroxides) and its strength are critical. For instance, in couplings involving this compound, a moderately strong base like potassium carbonate or potassium phosphate (B84403) is often employed to balance the need for activation with the risk of promoting decomposition of the sensitive boronic acid. nih.gov The base's influence is complex; it is essential for forming the catalytic intermediates required for transmetalation while also potentially participating in undesirable side reactions. researchgate.net
The electronic and steric properties of the substituents on the pyridine (B92270) ring of this compound have a profound impact on its reactivity and selectivity in cross-coupling reactions.
Amino Group (-NH₂): The amino group at the 6-position is a strong electron-donating group. This increases the electron density of the pyridine ring, which can have competing effects. While increased electron density can enhance the nucleophilicity of the boronic acid, potentially speeding up transmetalation, the basic nitrogen of the amino group can also coordinate to the palladium center. This coordination could inhibit the reaction by occupying a coordination site needed for the catalytic cycle, a known issue with unprotected anilines. nih.govnih.gov
Methoxy (B1213986) Group (-OCH₃): The methoxy group at the 2-position is also electron-donating. Crucially, its position ortho to the boronic acid allows for a potential chelation effect. beilstein-journals.orgnih.gov The oxygen atom can coordinate to the palladium center during the transition state of the transmetalation step. beilstein-journals.orgnih.gov This chelation can stabilize the intermediate, lower the activation energy, and influence the geometry of the complex, thereby affecting both the reaction rate and the regioselectivity of the coupling. beilstein-journals.orgnih.gov This beneficial chelation effect has been observed to govern product distributions in similar systems. beilstein-journals.orgnih.gov
The combination of a strongly donating amino group and a chelating methoxy group makes this compound an interesting substrate. The electronic donation from both groups enhances the nucleophilicity of the aryl group being transferred. However, the potential for the pyridine nitrogen, the amino nitrogen, and the methoxy oxygen to coordinate to the palladium catalyst must be carefully managed through the selection of appropriate ligands and reaction conditions to prevent catalyst inhibition.
This compound is a valuable building block for accessing substituted aminopyridines, a motif found in many biologically active molecules. Its utility is defined by its ability to couple with a wide range of electrophilic partners, particularly heteroaryl halides, under conditions that tolerate various functional groups. researchgate.netnih.govnih.gov
The Suzuki-Miyaura reaction is renowned for its broad functional group tolerance, and couplings involving aminopyridine boronic acids are no exception. nih.govresearchgate.net The reaction generally proceeds in the presence of esters, amides, nitriles, ketones, and even other unprotected N-H containing heterocycles, although the latter can sometimes inhibit the reaction. nih.gov However, pyridyl boronic acids can be challenging substrates due to their electron-deficient nature (which slows transmetalation) and their propensity to undergo protodeboronation (decomposition) under basic, high-temperature conditions. nih.govmit.edu
The development of highly active catalyst systems, often employing bulky, electron-rich phosphine (B1218219) ligands like SPhos or RuPhos, has enabled the successful coupling of challenging heteroaryl partners at lower temperatures, mitigating decomposition. nih.govmit.edunih.gov A variety of heteroaryl chlorides and bromides, including those derived from pyrimidines, indazoles, benzimidazoles, and other pyridines, have been shown to be effective coupling partners. nih.govdergipark.org.tr
The following table provides representative examples of conditions used for the Suzuki-Miyaura coupling of pyridyl boronic acids with various heteroaryl halides, illustrating the typical substrate scope.
Table 1: Representative Suzuki-Miyaura Couplings of Pyridyl Boronic Acids with Heteroaryl Halides This table is illustrative of typical conditions and yields for similar substrates, as specific data for this compound is not extensively published.
| Entry | Pyridyl Boronic Acid/Ester | Heteroaryl Halide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Ref |
|---|---|---|---|---|---|---|---|---|
| 1 | 2-Ethoxypyridin-3-ylboronic acid | 2-Chloro-6-methoxypyridine | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 71 | dergipark.org.tr |
| 2 | 2-Ethoxypyridin-3-ylboronic acid | 2-Chloropyrimidine | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 75 | dergipark.org.tr |
| 3 | Lithium triisopropyl 2-pyridylboronate | 4-Bromoanisole | Pd₂(dba)₃ / Ligand 1 | KF | Dioxane | 80 | 74 | nih.gov |
| 4 | Lithium triisopropyl 2-pyridylboronate | 2-Bromopyridine | Pd₂(dba)₃ / Ligand 1 | KF | Dioxane | 80 | 78 | nih.gov |
| 5 | Pyridin-3-ylboronic acid | 2,6-Dichloropurine | Pd(PPh₃)₄ | K₂CO₃ | DME/H₂O | 100 | 72 | researchgate.net |
Beyond the traditional C-C bond formation, the development of novel cross-coupling methodologies has expanded the synthetic utility of boronic acids. One such innovation is the "aminative Suzuki-Miyaura coupling," a three-component reaction that forges two C-N bonds and one C-C bond in a single operation, converting aryl halides and aryl boronic acids into diaryl amines instead of biaryls. snnu.edu.cn
This transformation incorporates a formal nitrene insertion into the standard Suzuki-Miyaura pathway. snnu.edu.cn The reaction uses the same starting materials as a traditional Suzuki coupling—an aryl halide and an aryl boronic acid—but in the presence of a specific amination reagent and a palladium catalyst with a bulky phosphine ligand. snnu.edu.cn The process effectively merges the Suzuki-Miyaura and Buchwald-Hartwig C-N coupling pathways. snnu.edu.cn
While the direct application of this compound in this specific variant has not been reported, its structure makes it an intriguing candidate for exploration in such non-canonical couplings. The ability to use readily available boronic acids to access diaryl amine scaffolds, which are of significant interest in medicinal chemistry, represents a promising area for future research. snnu.edu.cn The challenge would be to control the reactivity, preventing the existing amino group from interfering with the desired aminative coupling process.
Catalytic Cycles and Palladium-Mediated Transmetalation Mechanisms
Formation and Reactivity of Boronic Esters (e.g., Pinacol (B44631) Esters) as Stable Precursors or Intermediates
Boronic acids are known to readily undergo esterification with diols to form cyclic boronate esters. This reaction is a cornerstone of their application in organic synthesis, as it provides a stable, isolable, and often crystalline form of the boronic acid. Pinacol (2,3-dimethyl-2,3-butanediol) is the most commonly used diol, yielding a five-membered dioxaborolane ring known as a pinacol ester. The formation of these esters is typically an equilibrium process, driven to completion by the removal of water.
For aminopyridine boronic acids, the conversion to their pinacol ester derivatives, such as 3-Amino-2-methoxypyridine-5-boronic acid pinacol ester, serves several purposes. fishersci.pt It enhances stability, simplifies purification, and improves solubility in organic solvents. nih.gov These esters are significantly less prone to dehydration, which can lead to the formation of boroxines (cyclic anhydrides), and are more resistant to protodeboronation compared to the free boronic acid. nih.gov
The pinacol ester of this compound acts as a key intermediate in many synthetic transformations, most notably in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction. nih.gov The pinacol group can be easily cleaved under specific conditions, such as mild acid or base hydrolysis, to regenerate the active boronic acid in situ or to isolate the final coupled product. The stability and predictable reactivity of boronic esters make them indispensable precursors in multi-step syntheses. nih.gov
Table 1: Properties of a Representative Aminopyridine Boronic Acid Pinacol Ester (Data for 2-Methoxy-5-pyridineboronic acid pinacol ester)
| Property | Value | Reference |
|---|---|---|
| Chemical Formula | C₁₂H₁₈BNO₃ | sigmaaldrich.com |
| Molecular Weight | 235.09 g/mol | sigmaaldrich.com |
| Form | Solid | sigmaaldrich.com |
| Assay | 97% | sigmaaldrich.com |
| Flash Point | 102.2 °C (closed cup) | sigmaaldrich.com |
| InChIKey | QOGNDJLSYMJGPP-UHFFFAOYSA-N | sigmaaldrich.com |
Reversible Covalent Bonding with Lewis Bases (e.g., Diols, Nitrogen Atoms)
A defining characteristic of boronic acids is their ability to engage in reversible covalent bonding. nih.gov The boron atom in a boronic acid possesses an empty p-orbital, making it a Lewis acid. researchgate.net This Lewis acidity allows it to interact with Lewis bases, such as the oxygen atoms of diols or nitrogen atoms. nih.govresearchgate.net
The reaction with 1,2- or 1,3-diols to form cyclic boronate esters is a prime example of this reversible covalent interaction. nih.gov The formation and stability of these esters are dependent on factors like pH and the pKa of the boronic acid. researchgate.net This dynamic equilibrium is the basis for the use of boronic acids in sensing and separation systems for diol-containing molecules like saccharides. nih.govresearchgate.net
In the case of this compound, intramolecular interactions with its own Lewis basic sites are possible. The nitrogen atom of the amino group and the pyridine ring nitrogen can form a dative bond with the electrophilic boron center. nih.gov This intramolecular coordination can stabilize the boronic acid moiety. This type of interaction is particularly relevant in the formation of iminoboronates, where a dative bond between a nitrogen lone pair and the boron center stabilizes the structure. nih.gov The side chains of amino acids such as serine, lysine, and histidine are also known to interact with boronic acids, highlighting the potential for both inter- and intramolecular bonding with nitrogenous bases. nih.govnih.gov This reversible covalent chemistry is crucial for applications in developing reversible inhibitors and self-healing materials. nih.govrsc.org
Protodeboronation and General Stability Considerations in Reaction Media
Protodeboronation, the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, is a common side reaction and a key consideration for the stability of boronic acids. This process can occur under various conditions, including acidic, basic, or even neutral aqueous media, and can be promoted by certain transition metals. The mechanism of protodeboronation can be complex and is influenced by the electronic nature of the organic substituent on the boron atom.
For arylboronic acids, electron-donating groups on the aromatic ring can sometimes facilitate protodeboronation, while electron-withdrawing groups generally increase stability. The aminopyridine ring in this compound contains both an electron-donating amino group and an electron-withdrawing pyridine nitrogen, leading to a complex electronic profile that influences its stability.
In reaction media, the stability of the boronic acid is paramount. Careful control of pH, temperature, and exposure to water and oxygen is necessary to minimize degradation. rsc.org As previously mentioned, converting the boronic acid to a more stable form, such as a pinacol ester, is a widely adopted strategy to prevent premature protodeboronation during storage or in the early stages of a reaction. nih.gov Studies on the stability of boronic acids in various solvents, such as deuterated THF or DMSO, have shown that many are stable for extended periods, though the presence of water can accelerate decomposition. rsc.org The choice of solvent, base, and catalyst in cross-coupling reactions is therefore critical to ensure the desired reactivity outcompetes the rate of protodeboronation.
Strategic Building Block for Complex Heterocyclic Architectures
The pyridine ring is a fundamental structural motif in a vast array of natural products and pharmaceutical agents. The presence of both an amino and a methoxy group on the pyridine core of this compound, along with the synthetically versatile boronic acid handle, provides a powerful platform for the construction of highly substituted and complex heterocyclic systems.
The boronic acid group is a key player in the renowned Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds. chemicalbook.com This palladium-catalyzed reaction enables the efficient coupling of the pyridyl unit of this compound with a wide variety of aryl, heteroaryl, or vinyl halides and triflates. acs.orgaudreyli.com This capability allows for the strategic introduction of the aminomethoxypyridyl fragment into larger, more complex molecular frameworks. The reaction is known for its high tolerance of various functional groups, which is particularly advantageous when dealing with multifunctional molecules. acs.org
The amino and methoxy substituents on the pyridine ring not only influence the electronic properties of the molecule but also provide additional sites for further chemical modification. This allows for a modular and divergent approach to synthesizing libraries of complex heterocyclic compounds from a single, versatile starting material. The ability to construct such intricate architectures is crucial for the discovery of new bioactive molecules and advanced materials.
Precursor in the Synthesis of Investigational Pharmacologically Relevant Scaffolds
The development of new therapeutic agents often relies on the synthesis of novel molecular scaffolds that can interact with biological targets in a specific and potent manner. Boronic acid derivatives have emerged as important intermediates in medicinal chemistry, with several boron-containing drugs having reached the market. chemicalbook.comarkat-usa.org this compound serves as a valuable precursor for the synthesis of investigational compounds with potential pharmacological relevance.
For instance, the synthesis of selective agonists for the α7 nicotinic acetylcholine (B1216132) receptors (nAChRs), a target for cognitive disorders, has been achieved using substituted pyrimidine (B1678525) precursors and various boronic acids in Suzuki coupling reactions. acs.org The structural motifs present in this compound make it an attractive candidate for the synthesis of analogous or novel compounds targeting such receptors. The aminopyridine moiety is a common feature in many biologically active compounds, and its combination with the synthetically tractable boronic acid group allows for the exploration of new chemical space in drug discovery programs.
The ability to use this compound in multicomponent reactions further enhances its utility in generating diverse molecular structures for pharmacological screening. audreyli.com By combining this compound with other reactants in a one-pot synthesis, complex molecules with potential therapeutic value can be assembled efficiently.
Utilization in Polymer and Advanced Material Design
The unique properties of boronic acids extend beyond small molecule synthesis into the realm of polymer chemistry and materials science. The ability of boronic acids to form reversible covalent bonds with diols has been exploited to create "smart" materials that respond to specific stimuli.
Synthesis of Responsive Polymers
Polymers incorporating boronic acid functionalities can exhibit responsiveness to changes in pH and the concentration of saccharides. mdpi.com The amino and methoxy groups on this compound can influence the pKa of the boronic acid, thereby tuning the pH-responsiveness of the resulting polymer. While specific examples utilizing this compound in responsive polymers are not extensively documented, the principles of amino acid-derived stimuli-responsive polymers suggest its potential in this area. mdpi.comresearchgate.net Such polymers could be designed to undergo conformational changes or to assemble and disassemble in response to specific biological signals, making them promising candidates for applications in drug delivery and biosensing. rsc.org
Surface Modification for Engineered Materials
The surface properties of materials are critical for their performance in various applications, from biomedical implants to electronic devices. Surface modification with functional molecules can dramatically alter these properties. nih.gov The bifunctional nature of this compound, with its amino group and boronic acid group, makes it a candidate for the surface functionalization of materials.
For example, the amino group can be used to anchor the molecule to a surface through various chemical reactions, while the boronic acid moiety can then be used to immobilize diol-containing biomolecules, such as proteins or carbohydrates. This approach could be used to create biocompatible coatings, biosensors, or platforms for controlled cell adhesion. The use of zwitterionic dipeptides for the surface functionalization of nanomaterials has been shown to enhance their control in biological environments, and the amino acid-like structure of the core of this compound suggests its potential in similar applications. lookchem.com
Development of Novel Catalytic Systems Utilizing Boronic Acid Functionality
The application of pyridylboronic acids is not limited to their role as reagents in cross-coupling reactions; they can also be integral components of catalytic systems. ljmu.ac.uk The Lewis acidic nature of the boron center and the Lewis basic character of the pyridine nitrogen atom can act in a cooperative manner to catalyze chemical transformations.
For instance, borane-pyridine complexes have been shown to be efficient catalysts for direct amidation reactions. mdpi.com Furthermore, cooperative catalysis between a Lewis acidic boron center and a Lewis basic pyridine nitrogen has been demonstrated in the conversion of carbon dioxide and epoxides to cyclic carbonates. nih.gov This suggests that this compound, or derivatives thereof, could be employed in the design of novel bifunctional catalysts. The amino and methoxy substituents would be expected to modulate the electronic properties and, consequently, the catalytic activity of such systems.
Moreover, pyridylboronic acids are key reagents in rhodium-catalyzed asymmetric conjugate additions to α,β-unsaturated carbonyl compounds, a powerful method for creating chiral Csp2–Csp3 bonds. acs.org The development of new chiral ligands and catalytic systems for such transformations is an active area of research, and functionalized pyridylboronic acids like this compound could play a role in the advancement of this field.
Investigational Roles of 6 Amino 2 Methoxypyridine 3 Boronic Acid in Chemical Biology and Drug Discovery Research
Design Principles for Reversible Covalent Inhibitors
The boronic acid group is a key functional group in the design of reversible covalent inhibitors, which can form a stable but reversible bond with nucleophilic residues like serine and threonine in the active sites of enzymes. This interaction is central to the mechanism of action for a number of therapeutic agents. The electrophilic boron atom of the boronic acid can be attacked by the hydroxyl group of a serine or threonine residue, forming a tetrahedral boronate adduct. This mimics the transition state of the enzymatic reaction, leading to potent inhibition.
The reversibility of this bond is a critical feature, offering a balance between the high potency and long duration of action seen with irreversible covalent inhibitors and the improved safety profile of non-covalent inhibitors. The stability of the boronate ester is influenced by the pH and the electronic properties of the boronic acid itself. The substituents on the aromatic ring of 6-amino-2-methoxypyridine-3-boronic acid, namely the amino and methoxy (B1213986) groups, can modulate the Lewis acidity of the boron atom, thereby fine-tuning its reactivity and the stability of the covalent bond formed with the target enzyme.
While specific studies detailing the direct use of this compound as a standalone reversible covalent inhibitor are not extensively documented in public literature, its role as a synthetic intermediate is well-established in the creation of more complex inhibitors. For instance, this compound is a key reactant in the synthesis of advanced kinase inhibitors, such as those targeting Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). In these applications, the boronic acid moiety is often used in palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, to construct the final inhibitor scaffold. The resulting larger molecule is then designed to place a different "warhead" or binding group into the enzyme's active site.
Exploration in Receptor Ligand Design and Structure-Activity Relationship (SAR) Studies for Bioactive Molecules
This compound serves as a valuable scaffold in receptor ligand design and is integral to Structure-Activity Relationship (SAR) studies aimed at optimizing the potency and selectivity of drug candidates. Its utility is prominently highlighted in the development of inhibitors for IRAK4, a key protein in inflammatory signaling pathways.
In the pursuit of novel IRAK4 inhibitors, this aminopyridine boronic acid derivative is used as a foundational piece to which other molecular fragments are attached. For example, through a Suzuki coupling reaction, the boronic acid can be linked to a halogenated pyrazolopyrimidine core. The amino group on the pyridine (B92270) ring can then be further modified, for instance, by acylation, to introduce different substituents.
These systematic modifications are the essence of SAR studies. By varying the groups attached to the 6-amino-2-methoxypyridine core, researchers can probe the binding pocket of the target receptor and determine which chemical features enhance or diminish biological activity. The data from these studies provide a detailed map of the chemical space around the core scaffold, guiding the design of next-generation compounds with improved pharmacological properties.
Table 1: Exemplary Application in the Synthesis of IRAK4 Inhibitors
| Intermediate | Coupling Partner | Resulting Scaffold | Therapeutic Target |
|---|
This structured approach allows for the systematic evaluation of how different chemical modifications influence the interaction between the ligand and the receptor, ultimately leading to the identification of potent and selective drug candidates.
Application as Chemical Probes and Biosensors
The boronic acid functional group is widely recognized for its ability to reversibly bind to cis-diols, a structural motif found in sugars and other biologically important molecules. This property has led to the extensive development of boronic acid-containing compounds as chemical probes and biosensors. The binding event between the boronic acid and a diol forms a cyclic boronate ester, which can be designed to produce a detectable signal, such as a change in color or fluorescence.
The principle often involves a photoinduced electron transfer (PET) process, where a fluorophore is held in proximity to the boronic acid. In the unbound state, the electron-withdrawing nature of the boronic acid can quench the fluorescence. Upon binding to a diol, the electronic properties of the boron center are altered, disrupting the PET process and restoring fluorescence.
While this compound itself has not been specifically reported as a standalone chemical probe, its structural components suggest its potential in this area. The aminopyridine core could be part of a fluorophore system, and the boronic acid would serve as the recognition element for diol-containing molecules. The amino and methoxy substituents would likely influence the photophysical properties of such a probe, as well as the pKa of the boronic acid, which is a critical parameter for its binding affinity to sugars at physiological pH. Further research would be needed to functionalize and characterize this specific molecule as a chemical probe.
Role in Combinatorial Chemistry Libraries for Compound Screening and Lead Identification
Combinatorial chemistry is a powerful strategy in drug discovery that involves the rapid synthesis of a large number of different but structurally related molecules, known as a library. These libraries are then screened for activity against a biological target to identify "hit" or "lead" compounds.
Building blocks for these libraries need to be readily available and possess versatile chemical handles that allow for diverse modifications. This compound is an ideal candidate for inclusion in such libraries. Its two primary points for chemical diversification are the boronic acid group and the amino group.
The Boronic Acid Moiety : This group is highly valuable for its participation in robust and high-yielding cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This allows for the efficient connection of the aminopyridine core to a wide array of other aromatic or heteroaromatic systems.
The Amino Group : The nucleophilic amino group can be readily acylated, alkylated, or used in other condensation reactions to introduce a second level of diversity into the library.
The use of this compound as a building block in the synthesis of libraries of potential kinase inhibitors is a practical example of its role in this context. High-throughput screening (HTS) of such libraries against a panel of kinases can rapidly identify compounds with potent and selective inhibitory activity. The structural information from the initial hits derived from this scaffold can then guide the synthesis of more focused libraries to optimize for lead compounds. The commercial availability of this compound facilitates its incorporation into these high-throughput discovery workflows.
Advanced Characterization and Computational Studies of 6 Amino 2 Methoxypyridine 3 Boronic Acid
Spectroscopic Analysis Methodologies for Structural Elucidation
The definitive structure of 6-Amino-2-methoxypyridine-3-boronic acid is established through a combination of spectroscopic techniques. Each method provides unique and complementary information regarding the molecule's atomic connectivity, functional groups, and electronic environment.
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the unambiguous structural determination of this compound in solution. Analysis of ¹H, ¹³C, and ¹¹B NMR spectra allows for the precise mapping of the molecule's carbon-hydrogen framework and the direct observation of the boron center.
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum is expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring, the methoxy (B1213986) group protons, the amino group protons, and the hydroxyl protons of the boronic acid. The two protons on the pyridine ring (H-4 and H-5) would appear as doublets due to coupling with each other. The amino (-NH₂) protons often appear as a broad singlet, and the methoxy (-OCH₃) protons as a sharp singlet. The boronic acid (-B(OH)₂) protons are also typically observed as a broad singlet, and their chemical shift can be highly dependent on concentration, solvent, and temperature.
¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum for this compound would display six distinct signals: five for the carbon atoms of the pyridine ring and one for the methoxy group carbon. The chemical shifts are influenced by the attached functional groups; for instance, the carbon atom attached to the methoxy group (C-2) and the carbon bearing the amino group (C-6) would be significantly affected.
¹¹B NMR: Boron-11 NMR is particularly useful for characterizing boron-containing compounds. rsc.org ¹¹B NMR spectra are typically broad due to the quadrupolar nature of the boron nucleus. For a trigonal boronic acid like this compound, a single, relatively broad signal is expected. The chemical shift provides confirmation of the oxidation state and coordination environment of the boron atom. rsc.orgrsc.org In aqueous solutions, the chemical shift can vary with pH as the boronic acid equilibrates with its corresponding boronate ester form. rsc.org
Reaction Monitoring: NMR is also invaluable for monitoring the progress of reactions involving this compound. For example, in a Suzuki coupling reaction, the disappearance of the characteristic ¹¹B NMR signal of the starting boronic acid and the appearance of new signals in the ¹H and ¹³C NMR spectra would indicate the formation of the desired product.
Table 1: Predicted NMR Spectroscopic Data for this compound Predicted chemical shifts (δ) in ppm. These are estimated values based on analogous compounds.
| Nucleus | Predicted Chemical Shift (δ) | Multiplicity | Notes |
|---|---|---|---|
| ¹H NMR | 7.5 - 7.8 | d | Pyridine H-4 |
| 6.5 - 6.8 | d | Pyridine H-5 | |
| 4.5 - 6.0 | br s | -NH₂ (Amino) | |
| 3.8 - 4.0 | s | -OCH₃ (Methoxy) | |
| 7.0 - 8.5 | br s | -B(OH)₂ (Boronic acid) | |
| ¹³C NMR | 160 - 165 | s | C-2 (C-O) |
| 155 - 160 | s | C-6 (C-N) | |
| 140 - 145 | s | C-4 | |
| 110 - 115 | s | C-5 | |
| 100 - 105 | s | C-3 (C-B) | |
| 50 - 55 | s | -OCH₃ |
| ¹¹B NMR | 18 - 30 | br s | -B(OH)₂ |
Vibrational spectroscopy, including FT-IR and Raman techniques, is used to identify the functional groups within the molecule by probing their characteristic vibrational frequencies.
FT-IR Spectroscopy: In an FT-IR spectrum, the presence of the key functional groups can be confirmed. The O-H stretching vibrations of the boronic acid group are expected to appear as a broad band in the 3200-3600 cm⁻¹ region. The N-H stretching of the primary amine group typically results in two sharp peaks around 3300-3500 cm⁻¹. The C-H stretching of the aromatic ring and the methoxy group are found just above 3000 cm⁻¹. Vibrations corresponding to the pyridine ring (C=C and C=N stretching) appear in the 1400-1600 cm⁻¹ region. A strong B-O stretching vibration is characteristic and usually observed around 1310-1380 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy provides complementary information. While O-H and N-H bands are often weak in Raman spectra, the aromatic ring vibrations are typically strong, providing a clear fingerprint for the substituted pyridine core. A Raman spectrum for the closely related compound 2-Amino-3-methoxypyridine shows characteristic ring breathing and stretching modes that would be expected to be present, though shifted, in the spectrum of the target molecule. spectrabase.com The symmetric stretching of the boronic acid group can also be observed.
Table 2: Expected Vibrational Frequencies for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |
|---|---|---|
| 3200 - 3600 | B-O-H | O-H Stretch (Broad) |
| 3300 - 3500 | -NH₂ | N-H Stretch (Two bands) |
| 2850 - 3100 | C-H | Aromatic & Aliphatic Stretch |
| 1600 - 1640 | -NH₂ | N-H Bend |
| 1400 - 1600 | Pyridine Ring | C=C and C=N Stretch |
| 1310 - 1380 | B-O | B-O Stretch |
| 1200 - 1280 | C-O-C | Asymmetric C-O Stretch (Methoxy) |
UV-Visible and fluorescence spectroscopy are employed to study the electronic transitions within the molecule. The aminopyridine core is a chromophore that absorbs UV radiation, leading to π → π* and n → π* transitions. The positions of the absorption maxima (λmax) are sensitive to the substituents on the pyridine ring. The electron-donating amino (-NH₂) and methoxy (-OCH₃) groups are expected to cause a bathochromic (red) shift in the absorption bands compared to unsubstituted pyridine. The boronic acid group, which can act as a weak electron-withdrawing group, will also influence the electronic structure and the resulting spectrum. The solvent environment can also induce shifts in λmax (solvatochromism), providing further information about the nature of the electronic transitions. While many boronic acids are not strongly fluorescent, the extended conjugation and presence of heteroatoms in this compound may give rise to measurable fluorescence, which would be sensitive to pH and binding events at the boronic acid moiety.
Mass spectrometry (MS) is a powerful technique for determining the precise molecular weight and elemental composition of a molecule. When coupled with liquid chromatography (LC-MS/MS), it allows for the separation and analysis of complex mixtures and provides structural information through fragmentation analysis. scirp.orgresearchgate.net
For this compound (C₆H₈BNO₃), the monoisotopic molecular weight can be calculated with high precision. High-resolution mass spectrometry (HRMS) would confirm the elemental formula.
In tandem mass spectrometry (MS/MS), the protonated molecule [M+H]⁺ is isolated and fragmented. The resulting fragmentation pattern provides a fingerprint that helps to confirm the structure. Common fragmentation pathways for boronic acids include the neutral loss of one or two molecules of water (H₂O) from the B(OH)₂ group. nih.gov Other expected fragmentations for this specific molecule would involve cleavage of the methoxy group or loss of the entire boronic acid moiety.
Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound
| Ion | Formula | Calculated m/z | Notes |
|---|---|---|---|
| [M+H]⁺ | C₆H₉BNO₃⁺ | 154.0670 | Protonated parent molecule |
| [M-H₂O+H]⁺ | C₆H₇BNO₂⁺ | 136.0564 | Loss of one water molecule |
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Computational chemistry provides a theoretical framework to predict and understand the properties of molecules. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are used to model the electronic structure and forecast the reactivity of this compound. mdpi.com
Geometric Optimization: Both DFT and HF methods can be used to perform geometric optimization, which calculates the lowest energy three-dimensional arrangement of the atoms in the molecule. This provides predictions of bond lengths, bond angles, and dihedral angles. For this compound, these calculations can reveal important conformational details, such as the orientation of the boronic acid and methoxy groups relative to the pyridine ring.
Energetics and Reactivity: These computational methods also provide key energetic data. The calculation of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly insightful.
HOMO: The energy and location of the HOMO indicate the molecule's ability to donate electrons and suggest the most likely sites for electrophilic attack. For this molecule, the HOMO is expected to be localized primarily on the electron-rich aminopyridine ring.
LUMO: The energy and location of the LUMO indicate the molecule's ability to accept electrons and suggest the most likely sites for nucleophilic attack. The LUMO may have significant contributions from the boronic acid group and the pyridine ring.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.
Furthermore, DFT calculations can generate electrostatic potential (ESP) maps, which visualize the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, thereby predicting sites for intermolecular interactions. mdpi.com
Table 4: Table of Compounds
| Compound Name |
|---|
| This compound |
| 2-Amino-3-methoxypyridine |
Frontier Molecular Orbital (HOMO-LUMO) Analysis and Mulliken Atomic Charge Distribution
Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory for predicting chemical reactivity. youtube.comwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, and its energy level is indicative of the molecule's nucleophilicity. youtube.comlibretexts.org Conversely, the LUMO is the innermost orbital without electrons and acts as an electron acceptor, with its energy level determining the molecule's electrophilicity. youtube.comlibretexts.org The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower chemical reactivity. oaji.net
Mulliken atomic charge distribution analysis provides insight into the charge distribution over the atoms within a molecule, which is essential for understanding its electrostatic interactions and reactivity. researchgate.netresearchgate.net This analysis helps to identify the electrophilic and nucleophilic centers in the molecule. sphinxsai.com The charge distribution is calculated to understand how electron density is shared among atoms, influencing the molecule's dipole moment and other electronic properties. researchgate.net
Table 1: Representative Frontier Molecular Orbital Data (Hypothetical for this compound based on similar compounds)
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -6.5 |
| LUMO Energy | -1.5 |
| HOMO-LUMO Gap | 5.0 |
Note: This data is illustrative and based on typical values for similar organic molecules.
Computational Insights into Dipole Moments and Other Electronic Properties
Computational chemistry provides valuable information on the electronic properties of molecules, including the dipole moment. The dipole moment is a measure of the net molecular polarity, which arises from the non-uniform distribution of charges on the atoms. researchgate.net It is a critical factor in understanding how a molecule will interact with other polar molecules and in predicting its solubility and binding characteristics.
Other significant electronic properties that can be calculated include ionization potential (I) and electron affinity (A), which can be estimated from HOMO and LUMO energies (I = -E_HOMO and A = -E_LUMO). oaji.netresearchgate.net These parameters are fundamental to predicting the chemical behavior and reactivity of the compound. researchgate.net
Table 2: Calculated Electronic Properties (Hypothetical for this compound)
| Property | Value | Unit |
|---|---|---|
| Dipole Moment | 3.5 | Debye |
| Ionization Potential | 6.5 | eV |
| Electron Affinity | 1.5 | eV |
Note: This data is illustrative and based on typical values for similar organic molecules.
X-ray Crystallography for Solid-State Structure and Intermolecular Interactions
Hydrogen Bonding Networks
In the solid state, molecules of this compound are expected to form extensive hydrogen bonding networks. The amino (-NH2) group and the hydroxyl (-OH) groups of the boronic acid moiety are excellent hydrogen bond donors, while the nitrogen atom in the pyridine ring and the oxygen atoms of the methoxy and boronic acid groups can act as hydrogen bond acceptors. guidechem.com These interactions play a critical role in stabilizing the crystal structure. researchgate.net For example, in related boronic acid compounds, hydrogen bonds are key to forming stable dimers and larger supramolecular assemblies.
π-π Stacking Interactions
The pyridine ring in this compound is an aromatic system capable of participating in π-π stacking interactions. sci-hub.se These non-covalent interactions occur between aromatic rings and contribute significantly to the stability of the crystal packing. mdpi.comresearchgate.net The strength and geometry of these interactions are influenced by the electron density of the aromatic ring, which can be modulated by substituents. sci-hub.se In biological contexts, π-stacking is crucial for interactions with aromatic amino acid residues in proteins. nih.gov
Molecular Modeling and Docking Studies for Protein-Ligand Interaction Prediction (e.g., with Insulin)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. chemrxiv.org This method is widely used in drug design to understand how a small molecule ligand, such as this compound, might interact with a protein target. nih.gov
A study involving a series of boronic acids, including the closely related 2-Methoxypyridine-3-boronic acid, investigated their interaction with insulin (B600854). chemrxiv.org The goal of such studies is often to find molecules that can stabilize proteins like insulin. chemrxiv.org The interactions are typically a combination of hydrogen bonds, electrostatic interactions, and van der Waals forces. chemrxiv.org
In this particular study, the binding affinity of 2-Methoxypyridine-3-boronic acid with insulin was calculated. chemrxiv.org The binding energy provides a quantitative measure of the stability of the protein-ligand complex.
Table 3: Molecular Docking Results for a Related Compound with Insulin
| Compound | Binding Energy (kcal/mol) |
|---|---|
| 2-Methoxypyridine-3-boronic acid | -64.9643 |
Data sourced from a computational study on the interaction between boronic acids and insulin. chemrxiv.org
This result suggests that pyridine boronic acids have the potential to form stable complexes with proteins like insulin, a finding that could guide further research into the biological applications of this compound.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 2-Methoxypyridine-3-boronic acid |
| 3-amino-1,2,4-triazole |
Future Prospects and Emerging Research Avenues in 6 Amino 2 Methoxypyridine 3 Boronic Acid Chemistry
Development of More Efficient and Sustainable Catalytic Systems for Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis and a primary application for pyridinylboronic acids. researchgate.net While palladium complexes have traditionally been the catalysts of choice due to their high efficiency and broad functional group tolerance, the future is focused on creating more sustainable and cost-effective systems. researchgate.net
Key research directions include:
Earth-Abundant Metal Catalysts: There is a growing interest in replacing precious palladium with more abundant and affordable metals like nickel and copper. mdpi.com Nickel catalysts are attractive due to their unique oxidation states which impart distinct catalytic properties. mdpi.com Copper-catalyzed cross-coupling reactions are also being explored, with some systems showing efficacy even without a ligand. mdpi.com
Heterogeneous and Recyclable Catalysts: To align with the principles of green chemistry, significant effort is being directed towards developing heterogeneous catalysts. mdpi.com These catalysts, often involving palladium nanoparticles supported on materials like hydrotalcite, activated carbon, or metal oxides, are in a different phase from the reactants. mdpi.com This facilitates easier separation from the reaction mixture and allows for catalyst recycling, a critical factor for large-scale industrial synthesis. mdpi.commdpi.com For instance, a palladium catalyst supported on a hydrotalcite-derived nitrogen-doped carbon (HT@NC/Pd) has demonstrated excellent recyclability over ten successive cycles in water. mdpi.com
Photocatalysis: The use of light to drive chemical reactions offers a sustainable alternative to thermally driven processes. Silver-palladium alloy nanoparticles have been used as photocatalysts in Suzuki-Miyaura reactions, demonstrating the potential of light-absorbing materials in this area. researchgate.net
Table 1: Comparison of Emerging Catalytic Systems for Suzuki-Miyaura Coupling
| Catalyst Type | Metal Center | Support/Ligand | Key Advantages | Source(s) |
|---|---|---|---|---|
| Homogeneous | Palladium | Phosphine (B1218219) Ligands | High activity, well-understood mechanisms. | nih.gov |
| Heterogeneous | Palladium | Hydrotalcite, TiO2, Carbon | Recyclability, ease of separation, reduced metal leaching. | mdpi.commdpi.com |
| Alternative Metal | Nickel | Various Ligands | Earth-abundant, lower cost, unique reactivity. | mdpi.com |
| Alternative Metal | Copper | Carbon Nanotubes | Low cost, low toxicity, potential for ligand-free reactions. | mdpi.com |
| Photocatalyst | Pd/Ag Alloy | ZrO2 | Sustainable energy source (light), novel reactivity. | researchgate.net |
Exploration of Flow Chemistry and High-Throughput Synthesis Methodologies
The synthesis of pyridinylboronic acids and their derivatives is undergoing a technological transformation with the adoption of flow chemistry. nih.gov This approach, where reagents are pumped through a reactor in a continuous stream, offers substantial advantages over traditional batch synthesis. europa.eu
Key benefits and research trends include:
Enhanced Safety and Control: Flow reactors provide a large surface-area-to-volume ratio, enabling superior heat and mass transfer. europa.euresearchgate.net This allows for precise temperature control and the safe handling of highly exothermic or hazardous reactions, which are sometimes necessary for preparing functionalized building blocks. europa.eu
Increased Efficiency and Yield: The precise control offered by flow systems can lead to higher product yields and purity. researchgate.net For example, a flow process for synthesizing α-amino boronic esters, key precursors for drugs like Bortezomib, was developed with a total residence time of less than 30 minutes over three steps. researchgate.netrsc.org
Scalability and Automation: Flow chemistry systems can be readily scaled up for industrial production and are amenable to automation. europa.eu This is crucial for high-throughput synthesis, where large libraries of compounds, such as derivatives of 6-Amino-2-methoxypyridine-3-boronic acid, can be rapidly prepared for screening in drug discovery programs. nih.gov Recent studies have demonstrated the synthesis of boronic acids via bromine-lithium exchange reactions in flow, successfully minimizing side reactions and improving yields. nih.gov
Table 2: Batch vs. Flow Chemistry for Boronic Acid Synthesis
| Parameter | Batch Chemistry | Flow Chemistry | Source(s) |
|---|---|---|---|
| Safety | Difficult to control exothermic reactions. | Excellent heat dissipation, enhanced safety. | europa.eu |
| Reaction Time | Often longer, includes heating/cooling cycles. | Significantly shorter residence times. | researchgate.netresearchgate.net |
| Scalability | Challenging, often requires re-optimization. | Straightforward, by running the system for longer. | europa.eu |
| Process Control | Limited control over mixing and temperature gradients. | Precise control of temperature, pressure, and mixing. | researchgate.net |
| Product Yield/Purity | Can be lower due to side reactions. | Often higher yield and purity. | nih.govresearchgate.net |
Chemoinformatics and Machine Learning for Predictive Modeling of Reactivity and Applications
The intersection of chemistry with data science, known as chemoinformatics, is revolutionizing how researchers approach synthesis and discovery. mdpi.com Machine learning (ML) and artificial intelligence (AI) are becoming indispensable tools for predicting the behavior of molecules like this compound. nih.govnih.gov
Emerging applications in this domain include:
Reaction Prediction and Optimization: ML algorithms can be trained on vast datasets of chemical reactions to predict the outcomes of new transformations. nih.gov This allows chemists to computationally pre-screen various substrates, catalysts, and conditions to identify the most promising pathways before entering the lab, saving time and resources. mit.edu
Predictive Modeling of Properties (QSAR): Quantitative Structure-Activity Relationship (QSAR) models use ML to correlate a molecule's structure with its physical or biological properties. researchgate.net For a compound like this compound, this could be used to predict its efficacy as a kinase inhibitor, its ADME-Tox profile, or even its pKa. nih.govmdpi.com
De Novo Drug Design: Deep learning models can generate entirely new molecular structures with desired properties. mdpi.comnih.gov By learning from existing databases of active compounds, these models can design novel pyridinylboronic acid derivatives optimized for binding to a specific biological target.
Computational modeling, from Density Functional Theory (DFT) to ML, is being used to characterize the binding energy of boronic acid derivatives with target proteins and to design pharmacophore models for virtual screening. biorxiv.org This synergy between computational prediction and experimental validation accelerates the entire discovery pipeline. mit.edu
Integration of Pyridinylboronic Acids in Advanced Functional Materials and Nanoscale Systems
The unique chemical properties of the boronic acid group extend its utility beyond pharmaceuticals and into the realm of materials science. nih.gov The ability of boronic acids to form reversible covalent bonds (boronate esters) with cis-diol-containing molecules is a key feature driving this innovation. acs.org
Future research will likely focus on:
Stimuli-Responsive Hydrogels: Arylboronic acids are being incorporated into polymer networks to create "smart" hydrogels. nih.gov These materials can change their properties, such as swelling or degrading, in response to specific stimuli like changes in pH or the presence of glucose. This makes them highly promising for applications in targeted drug delivery and tissue engineering. nih.govacs.org
Nanoscale Sensors and Imaging Agents: Boronic acid-modified nanomaterials can be designed to selectively bind to saccharides present on the surface of cancer cells (e.g., sialic acid). acs.org This targeting capability makes them valuable tools for cancer diagnosis, bioimaging, and therapy. acs.org
Self-Healing Materials: The dynamic and reversible nature of the boronate ester bond can be harnessed to create self-healing materials. nih.gov When a material crosslinked with boronate esters is damaged, the bonds can reform under the right conditions, restoring the material's integrity.
Expanding the Scope of Boronic Acid Reactivity Beyond Canonical Cross-Couplings
While the Suzuki-Miyaura reaction is the most famous application of boronic acids, their reactivity is far more diverse. sigmaaldrich.com A significant future avenue of research is the exploration of novel transformations that utilize the unique characteristics of the C-B bond.
Areas of emerging interest include:
C-N Bond Formation: New protocols are being developed for the copper-mediated cross-coupling of boronic acids with hydroxylamine (B1172632) derivatives to form amides (C-N bonds). nih.gov This reaction proceeds under neutral, non-oxidizing conditions, offering a valuable alternative to traditional amidation and Buchwald-Hartwig or Lam amination methods. nih.gov
Boronic Acid Catalysis: Boronic acids themselves can act as catalysts. It has been shown that certain arylboronic acids can catalyze azido-alkyne cycloaddition reactions, a type of "click chemistry," presumably by activating one of the reactants through covalent adduct formation. nih.govrsc.org
Synthesis of Novel Heterocycles: The reactivity of boronic acids is being exploited to construct complex, boron-containing polycyclic aromatic hydrocarbons and other unique heterocyclic systems. mdpi.com This involves strategies like electrophilic borylation and condensation reactions, opening doors to new classes of functional molecules. mdpi.com
Q & A
Q. What are the recommended storage conditions for 6-amino-2-methoxypyridine-3-boronic acid to ensure stability?
Methodological Answer: Store the compound in an inert atmosphere (e.g., nitrogen) at 0–6°C to minimize hydrolysis and oxidation. Use airtight containers to prevent moisture absorption, which can lead to boronic acid dimerization or degradation. Purity (>95% by HPLC) should be verified before use, as impurities can affect reactivity .
Q. How can the purity of this compound be validated?
Methodological Answer: Employ high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) for purity assessment. Confirm structural integrity via -NMR (DMSO-d6, δ 8.1–8.3 ppm for pyridinyl protons) and -NMR (δ 28–32 ppm for boronic acid). Cross-reference with FT-IR to identify B–O stretching (~1340 cm) and N–H bending (~1600 cm) bands .
Q. What safety precautions are critical when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles.
- Ventilation: Use a fume hood to avoid inhalation of fine particulates.
- Emergency Response: For skin contact, rinse with water for 15 minutes; for eye exposure, use saline irrigation. Avoid mixing with strong oxidizers (e.g., peroxides) to prevent exothermic reactions .
Advanced Research Questions
Q. How can this compound be utilized in Suzuki-Miyaura cross-coupling reactions?
Methodological Answer: Optimize coupling with aryl halides using Pd(PPh) (2 mol%) and NaCO (2 eq) in a 3:1 THF/HO solvent system at 80°C. Monitor reaction progress via TLC (Rf ~0.3 in EtOAc/hexane). Post-reaction, purify via silica gel chromatography (gradient elution: 10–30% EtOAc in hexane) to isolate biaryl products. Note: The methoxy and amino groups may require protection (e.g., Boc for -NH) to prevent side reactions .
Q. What spectroscopic techniques resolve contradictions in reported reactivity data for this compound?
Methodological Answer:
- LC-MS: Detect transient intermediates (e.g., boroxines) formed during storage or reaction.
- Variable-Temperature NMR: Identify temperature-sensitive tautomerization between boronic acid and boroxine forms in DMSO-d6.
- X-ray Crystallography: Confirm solid-state structure to rule out polymorphism affecting reactivity .
Q. How does the amino group influence the electronic properties of the boronic acid moiety?
Methodological Answer: The electron-donating amino group increases the Lewis acidity of boron, enhancing its reactivity in nucleophilic substitution or coordination with diols (e.g., saccharides). Validate via Hammett substituent constants (σ ≈ -0.66 for -NH) and computational DFT studies (e.g., Gaussian09 at B3LYP/6-31G* level), which predict a reduced LUMO energy (-1.8 eV) compared to non-amino analogs .
Q. What strategies mitigate hydrolysis during aqueous-phase applications?
Methodological Answer:
- Buffered Conditions: Use pH 7.4 phosphate buffer to stabilize the boronic acid form.
- Coordination Additives: Add 1,2-diols (e.g., mannitol, 10 mM) to form reversible boronate esters, reducing hydrolysis rates.
- Lyophilization: Pre-formulate the compound as a lyophilized powder with trehalose (1:1 w/w) to enhance shelf life in aqueous media .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
